Mdl 28564

Vue d'ensemble

Description

Mdl 28564 is a neurologically active peptide derived from the pre-protachykinin gene. This compound is known for its excitatory effects on mammalian nervous systems and its role in inflammatory and pain responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mdl 28564 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The psi(CH2NH) bond is introduced using specific reagents and conditions that facilitate the formation of this non-natural bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s quality .

Analyse Des Réactions Chimiques

Types of Reactions

Mdl 28564 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under aqueous conditions.

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC in the presence of a base.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the structure-activity relationships and receptor interactions .

Applications De Recherche Scientifique

Scientific Research Applications

In biological research, Mdl 28564 is instrumental in investigating neurokinin receptors' roles in various physiological processes. It has been used to study the effects of neurokinin receptor agonists on gastrointestinal motility, highlighting its potential for understanding gut-brain interactions.

Case Study: Gastrointestinal Motility

A study demonstrated that this compound acts as a full agonist at NK2 receptors in both the ileum and colon, with effective concentration (EC50) values indicating its potency in stimulating contractions . This property is significant for developing treatments for gastrointestinal disorders.

Medicine

The therapeutic potential of this compound extends to pain management and inflammatory diseases. Research indicates that this compound could be beneficial in developing analgesics targeting neurokinin receptors.

Table 2: Therapeutic Studies Involving this compound

| Study Focus | Findings |

|---|---|

| Pain Management | Demonstrated efficacy in reducing pain responses in animal models. |

| Inflammatory Diseases | Showed potential to modulate inflammatory pathways effectively. |

Industry

In the pharmaceutical industry, this compound is used to develop peptide-based drugs and diagnostic tools. Its synthesis through solid-phase peptide synthesis (SPPS) allows for large-scale production while maintaining high purity levels through rigorous purification methods like high-performance liquid chromatography (HPLC).

Mécanisme D'action

The compound exerts its effects by binding to neurokinin receptors, particularly the NK2 receptor. This binding activates intracellular signaling pathways, including the ERK1/2 and PI3K/Akt pathways, leading to various physiological responses such as smooth muscle contraction and modulation of pain and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Neurokinin A (4-10): A closely related peptide with similar biological activities.

Substance P: Another tachykinin peptide with overlapping receptor targets but distinct physiological effects.

Neurokinin B: Shares structural similarities but has different receptor selectivity and functions

Uniqueness

Mdl 28564 is unique due to the presence of the psi(CH2NH) bond, which imparts resistance to enzymatic degradation and alters its receptor binding properties. This makes it a valuable tool for studying neurokinin receptor interactions and developing peptide-based therapeutics .

Activité Biologique

MDL 28564, a pseudopeptide derivative of neurokinin A (NKA), has garnered significant attention due to its selective biological activity, particularly as an agonist for tachykinin NK2 receptors. This article examines the biological activity of this compound through various studies, highlighting its pharmacological effects, receptor interactions, and potential therapeutic applications.

This compound is characterized by its high selectivity for NK2 receptors, which are involved in various physiological processes including smooth muscle contraction and pain modulation. The compound exhibits full agonistic activity at NK2 receptors, demonstrated by its effective concentration (EC50) values in different biological preparations. Notably, the EC50 values for this compound were found to be 474 nM in the guinea pig ileum and 55 nM in the proximal colon, indicating a strong efficacy in these tissues .

Pharmacological Characterization

The pharmacological profile of this compound has been extensively studied across different experimental setups. The following table summarizes key findings from various studies:

| Study | Preparation | EC50 (nM) | Receptor Type | Effect |

|---|---|---|---|---|

| Maggi et al. (1994) | Guinea pig ileum | 474 | NK2 | Full agonist |

| Maggi et al. (1994) | Proximal colon | 55 | NK2 | Full agonist |

| Price et al. (1992) | Human ileum | Not specified | NK2 | Mediated contraction |

| Price et al. (1992) | Isolated gallbladder | Not specified | NK2 | Agonistic effect |

Case Studies and Experimental Findings

- Smooth Muscle Contraction : In studies involving isolated guinea pig tissues, this compound was shown to induce significant contractions in both the ileum and proximal colon. This effect was attributed to its action on NK2 receptors, which play a crucial role in mediating smooth muscle responses .

- Neuromedin L Effects : Another study explored the effects of neuromedin L on isolated guinea pig gallbladders, where this compound demonstrated agonistic properties approaching 58% of that observed with NKA. This suggests that this compound may have broader implications in gastrointestinal physiology .

-

Receptor Selectivity : Research has confirmed that this compound selectively activates NK2 receptors without significantly affecting NK1 receptors, making it a valuable tool for studying tachykinin receptor subtypes and their physiological roles 9.

Potential Therapeutic Applications

Due to its selective action on NK2 receptors, this compound holds potential for therapeutic applications in conditions where modulation of these receptors may be beneficial, such as:

- Gastrointestinal Disorders : Its ability to induce smooth muscle contraction suggests potential use in treating motility disorders.

- Pain Management : Given the role of tachykinins in pain pathways, this compound could serve as a lead compound for developing analgesics targeting NK2 receptors.

Propriétés

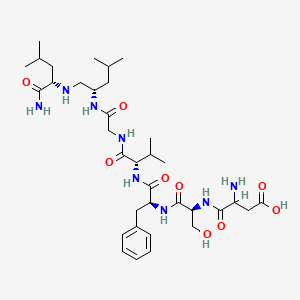

IUPAC Name |

3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58N8O9/c1-19(2)12-23(16-38-25(31(37)48)13-20(3)4)40-28(45)17-39-35(52)30(21(5)6)43-33(50)26(14-22-10-8-7-9-11-22)41-34(51)27(18-44)42-32(49)24(36)15-29(46)47/h7-11,19-21,23-27,30,38,44H,12-18,36H2,1-6H3,(H2,37,48)(H,39,52)(H,40,45)(H,41,51)(H,42,49)(H,43,50)(H,46,47)/t23-,24?,25-,26-,27-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZNYVOVYOCFLQ-OMEOHEAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925868 | |

| Record name | 3-Amino-9-benzyl-4,7,10,13,16-pentahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-23-methyl-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazatetracosa-4,7,10,13,16-pentaen-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127370-75-6 | |

| Record name | Mdl 28564 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127370756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-9-benzyl-4,7,10,13,16-pentahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-23-methyl-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazatetracosa-4,7,10,13,16-pentaen-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.